molecular formula C15H12N2O B13961050 Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- CAS No. 502422-31-3

Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-

Cat. No.: B13961050
CAS No.: 502422-31-3
M. Wt: 236.27 g/mol
InChI Key: MMOZNJWTGXWZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is a heterocyclic compound featuring a pyridine ring fused to an oxazole moiety substituted with a 3-methylphenyl group. Its molecular formula is inferred as C₁₃H₁₁N₂O, with a molecular weight of approximately 213.24 g/mol.

Properties

CAS No.

502422-31-3

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(3-methylphenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-17-14(10-18-15)13-7-2-3-8-16-13/h2-10H,1H3

InChI Key

MMOZNJWTGXWZAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CO2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- generally involves the condensation and cyclization reactions that form the oxazole ring, followed by its functionalization onto the pyridine ring at the 2-position. The key synthetic steps include:

  • Formation of the oxazole ring via cyclization of appropriate precursors such as α-haloketones or α-ketoamides with 3-methylphenyl-substituted amines or related derivatives.
  • Coupling or substitution reactions to attach the oxazole moiety onto the pyridine ring, often via electrophilic aromatic substitution or cross-coupling methods.

Specific Methods from Literature and Patents

  • Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction (MCR) and Diazotization:
    Recent research has demonstrated the use of a three-component GBB reaction involving 2-aminopyridine, aldehydes, and isocyanides to generate fused heterocyclic scaffolds related to pyridine-oxazole frameworks. Although this method was primarily applied to synthesize tricyclic triazolo-furo-pyridines, the strategy highlights the utility of multicomponent reactions in constructing complex pyridine-heterocycle compounds under mild conditions, sometimes enhanced by microwave irradiation and acid catalysis.
    The process involves:

    • Acid-catalyzed condensation of 2-aminopyridine with pyridoxal and tert-octyl isocyanide in methanol.
    • Subsequent dealkylation and diazotization steps to form tricyclic heterocycles.
      This method is adaptable for aromatic amines and amidines but less effective for alkyl amines or amides.
  • Condensation of Pyridine Derivatives with Oxazoline Precursors:
    For compounds structurally similar to Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-, synthesis typically involves reacting pyridine derivatives with 4-phenyl-2-oxazoline or related oxazole precursors under controlled conditions to form the desired substitution pattern. Industrial scale-up often optimizes these reactions for yield and purity using continuous flow reactors and automated systems.

  • Cyclization via α-Haloketones and Amines:
    A classical method for oxazole formation includes cyclizing α-haloketones with 3-methylphenyl-substituted amines, followed by functionalization on the pyridine ring. This approach allows for regioselective control of substitution and access to various substituted oxazoles.

Reaction Conditions and Optimization

Step Reaction Type Reagents & Conditions Notes
1 Multicomponent Condensation (GBB Reaction) 2-Aminopyridine, pyridoxal, tert-octyl isocyanide, HCl in dioxane, methanol, microwave irradiation (2 min) or room temperature overnight Acid-catalyzed; microwave heating improves rate; tert-octyl isocyanide acts as convertible reagent
2 Dealkylation Trifluoroacetic acid in dichloromethane, room temperature, 1-6 h Removes tert-octyl group to yield 2,3-diamino-furo[2,3-c]pyridines
3 Diazotization and Cyclization 0.5 N NaNO2 in aqueous acetic acid (1:1), 0 °C, 2 h Nitrosonium-mediated diazotization forms triazole ring; acetic acid improves yield (up to 70%)
4 Coupling with Aromatic Amines Various substituted anilines or heteroaryl amines, similar conditions as step 1 Enables library synthesis of tricyclic compounds

This optimized three-step process avoids harsh conditions and tedious chromatography, improving green chemistry aspects.

Analytical and Structural Confirmation

  • Spectroscopic Methods:
    The synthesized compounds are characterized by ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the chemical shifts consistent with the pyridine and oxazole moieties.
  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) confirms molecular weights and purity.
  • X-ray Crystallography:
    Single-crystal X-ray diffraction studies verify the tricyclic scaffold formation and molecular conformation, showing planar structures with characteristic V-shaped arrangements of pyridyl and phenyl groups.

Data Table Summarizing Key Preparation Parameters

Parameter Description Typical Values/Conditions Reference
Starting Materials 2-Aminopyridine, pyridoxal, tert-octyl isocyanide, 3-methylphenyl amines Stoichiometric ratios (1:1:1.1), aromatic amines for substitution
Solvent Methanol, dichloromethane, aqueous acetic acid Anhydrous methanol for condensation; CH2Cl2 for dealkylation; AcOH/H2O for diazotization
Catalyst HCl in dioxane (acid catalyst) 50 μL per reaction scale
Temperature Room temperature to 0 °C (diazotization) Microwave irradiation (2 min) or room temperature overnight for condensation
Yield Product yields 30-70% depending on diazotization conditions; improved with acetic acid medium
Purification Flash chromatography or crystallization Silica gel chromatography (5% MeOH:CH2Cl2) or crystallization from CH2Cl2

Research Discoveries and Advances

  • The unusual formation of furo[2,3-c]pyridine scaffolds via the GBB reaction with pyridoxal and 2-aminopyridine has opened new avenues for constructing complex heterocycles that include oxazole and triazole rings.
  • The use of tert-octyl isocyanide as a convertible reagent facilitates mild reaction conditions and easier deprotection steps, enhancing synthetic efficiency.
  • Optimization of diazotization conditions using aqueous acetic acid instead of hydrochloric acid significantly improves product yield and purity, making the process more environmentally friendly and scalable.
  • Attempts to extend this methodology to alkyl amines and amides were unsuccessful, indicating the method’s specificity for aromatic amines and amidines, which is crucial for designing synthetic routes for related compounds.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted aromatic compounds.

Scientific Research Applications

Chemistry: Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.

Medicine: The compound is explored for its potential pharmacological properties. It is evaluated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

Industry: In the industrial sector, Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

Pyridine-Oxadiazol-Triazol Hybrid ()

A structurally complex analog, 4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine (C₂₅H₂₀N₆O₃), features a pyridine core linked to oxadiazole and triazole rings. Key differences include:

  • Substituents : The presence of dimethoxyphenyl and phenyl groups increases steric bulk and electron-donating capacity compared to the 3-methylphenyl group in the target compound.
  • Physicochemical Properties : Methoxy groups enhance water solubility, whereas the target compound’s methyl group prioritizes lipophilicity.
  • Applications : Such hybrids are often investigated for antimicrobial or anticancer activity due to their multi-heterocyclic architecture .
Pesticide Compounds ()

Agrochemicals like pyrazoxyfen and procyazine incorporate pyrazole or triazine rings instead of oxazole. Key distinctions:

  • Heterocycles : Triazines (e.g., procyazine) are electron-deficient, favoring interactions with biological targets like enzymes. Oxazole’s aromaticity and lone-pair electrons may offer different binding modes.
  • Substituents : Chlorine atoms in pesticides improve stability and electrophilicity, contrasting with the target compound’s methyl group, which may reduce environmental persistence but limit pesticidal potency .
Schiff Bases with Acridinone ()

Schiff bases like 2-[4-(Substituted-benzylidineamino)-3-methylphenyl]-4-methyl acridin-9(10H)-one feature acridinone cores. Differences include:

  • Electronic Properties: Acridinones exhibit fluorescence and planar aromaticity, whereas the target compound’s oxazole-pyridine system may favor π-π stacking in smaller biological targets.
  • Synthesis : Schiff bases form via condensation of amines and aldehydes, while the target compound likely requires cyclization or cross-coupling for oxazole formation .

Physicochemical and Functional Comparisons

Parameter Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- Pyridine-Oxadiazol-Triazol Hybrid () Procyazine () Acridinone Schiff Base ()
Molecular Weight ~213.24 g/mol 452.47 g/mol ~278.71 g/mol ~350–400 g/mol (estimated)
Key Heterocycles Pyridine, oxazole Pyridine, oxadiazole, triazole Triazine Acridinone, imine
Substituent Effects Lipophilic (3-methylphenyl) Polar (dimethoxyphenyl) Electrophilic (Cl) Planar aromatic (benzylideneamino)
Potential Applications Pharmaceutical intermediate Antimicrobial agents Herbicide Fluorescent probes or therapeutics

Stability and Reactivity

  • Oxazole vs. Triazine : Oxazole rings are less thermally stable than triazines but more reactive in electrophilic substitutions.
  • Environmental Impact : Methyl groups in the target compound may degrade faster than chlorine-containing pesticides, reducing bioaccumulation risks .

Biological Activity

Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Pyridine derivatives, including those containing oxazole moieties, are known for their broad spectrum of biological activities. The specific compound has been studied for its anticancer , antioxidant , and antiviral properties.

Anticancer Activity

Research indicates that pyridine derivatives can exhibit significant anticancer effects. For instance, a study highlighted that compounds with oxazole rings demonstrate potent activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

  • Case Study : One study evaluated the cytotoxic effects of pyridine derivatives on human cervical cancer cells (HeLa) and found that certain derivatives significantly reduced cell viability through apoptosis induction. The apoptosis was confirmed by increased levels of cleaved caspase-3 and PARP proteins, indicating effective activation of apoptotic pathways .

Antioxidant Properties

The antioxidant capacity of pyridine derivatives is another area of interest. Compounds have shown to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases.

  • Research Findings : A recent study reported that pyridine compounds exhibited an ORAC-FL value comparable to Trolox, a standard antioxidant. This suggests that these compounds could be beneficial in reducing oxidative damage in biological systems .

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored. Some studies have indicated efficacy against various viral strains, making them candidates for further development as antiviral agents.

  • Research Insights : Certain pyridine-based compounds demonstrated notable activity against HIV and other viruses, with IC50 values indicating effective inhibition of viral replication. This suggests a promising avenue for drug development targeting viral infections .

The biological activity of pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Many pyridine derivatives inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a common mechanism observed in studies.
  • Antioxidant Activity : The ability to neutralize free radicals contributes to their protective effects against cellular damage.

Data Tables

The following table summarizes key findings related to the biological activity of pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-:

Biological ActivityCell Line/TargetIC50 ValueMechanism
AnticancerHeLa24 nMApoptosis induction
AntioxidantDPPH scavenging1.21 mMFree radical scavenging
AntiviralHIV1.1 μMViral replication inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.